![molecular formula C10H10BrFN2 B8234467 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B8234467.png)
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole
Overview
Description
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole is an organic compound with the molecular formula C11H12BrFN2. It is a benzimidazole derivative, characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions, respectively, and an isopropyl group at the 1st position. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as acetone, and requires the use of a base like sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often recrystallized from solvents like n-heptane to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of different benzimidazole derivatives .
Scientific Research Applications
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a substituted benzimidazole, featuring a benzene ring fused with an imidazole ring, with bromine, fluorine, isopropyl, and methyl groups attached. It has a molecular formula of and a molecular weight of 271.13 g/mol. This compound is primarily used as a pharmaceutical intermediate .
Applications
- Pharmaceutical Industry This compound is a crucial intermediate in synthesizing novel pharmaceutical compounds, enabling the development of potent drugs with enhanced therapeutic properties . Specifically, it is used in the preparation of Abemaciclib, a kinase inhibitor used to treat adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .
- Agrochemical Industry 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole exhibits pesticidal properties, making it an essential component in producing effective crop protection solutions . Its high efficacy and low environmental impact contribute to sustainable agriculture practices .
- Chemical Research Researchers and scientists use this compound as a building block for synthesizing complex organic molecules . Its versatility and reactivity allow for possibilities in chemical research .
Synthesis Method
A method for synthesizing 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves adding sodium hydride into a reaction bottle and dissolving N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine in an aprotic solvent. The reaction system is heated and stirred to produce the compound. A patent outlines a synthesis method involving:
- Adding sodium hydride to a reaction bottle with an aprotic solvent while stirring at a constant temperature .
- Dissolving N-(4-bromo-2, 6-difluorophenyl) -N' -isopropylacetamidine in an aprotic solvent and slowly adding it to the reaction bottle .
- Heating the reaction system to 40-100 ℃ and stirring for 4-10 hours .
- Cooling the mixture, adding water, extracting, combining organic phases, washing with saturated saline solution, and drying with anhydrous sodium sulfate .
- Concentrating the filtrate, dissolving in n-hexane, adding deionized water, and filtering and drying after white crystals are separated out to obtain 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [D] imidazole . The process gives 55.52g of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [D] imidazole in 60% yield .
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
- 6-Bromo-4-fluoro-2-methyl-1H-benzimidazole
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
- 5-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, fluorine, and isopropyl groups in this compound contributes to its distinct chemical properties and reactivity .
Biological Activity
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The chemical structure of this compound includes a benzoimidazole core with specific halogen substitutions that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including halogenation and condensation reactions, which can be optimized for industrial production .
Synthetic Route Overview
Step | Reaction Type | Description |
---|---|---|
1 | Condensation | Formation of the benzoimidazole core from o-phenylenediamine and carboxylic acid derivatives. |
2 | Halogenation | Introduction of bromine and fluorine using reagents like N-bromosuccinimide (NBS) and Selectfluor. |
3 | Functionalization | Addition of functional groups to enhance biological activity. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, particularly in melanoma and breast cancer models.
Case Study: Melanoma Inhibition
In a comparative study, the compound demonstrated significant activity against melanoma cell lines, with IC50 values indicating effective proliferation inhibition:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | UACC-62 | 1.85 |
Sorafenib | SK-MEL-5 | 9.22 |
These results suggest that the compound may serve as a promising lead in developing new melanoma therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibited notable inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Efficacy
Bacterial Strain | MIC (µg/mL) |
---|---|
Streptococcus faecalis | 8 |
Staphylococcus aureus | 4 |
MRSA | 4 |
This antimicrobial profile indicates its potential application in treating resistant bacterial infections .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways.
Target Enzymes and Pathways
- CDK Inhibition : The compound has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle.
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through mitochondrial pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.
Comparison Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Isopropyl group, bromine, fluorine | Anticancer, Antimicrobial |
(6-Bromo-4-fluoro-1H-benzo[d]imidazol-2-yl)methanol | Lacks isopropyl group | Lower anticancer activity |
(5-Fluoro-2-methyl-1H-benzo[d]imidazole | Different substitutions | Moderate anticancer activity |
This comparison illustrates how specific substituents influence the biological properties of benzimidazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole, considering regioselectivity and functional group compatibility?
- Methodological Answer : A two-step synthesis is recommended. First, condense 4-fluoro-1-isopropyl-1H-benzo[d]imidazole with a brominating agent (e.g., N-bromosuccinimide) under controlled conditions to achieve regioselective bromination at position 6. Use dry DMF as a solvent and sodium metabisulfite as a catalyst under nitrogen at 120°C for 18 hours to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield. Monitor reaction progress using TLC (Rf ~0.65–0.83 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Look for aromatic proton signals at δ 7.45–8.35 ppm (imidazole and substituted benzene rings) and aliphatic protons from the isopropyl group at δ 1.20–1.40 ppm (doublet) .
- FTIR : Peaks at ~590 cm⁻¹ (C-Br stretch), ~745 cm⁻¹ (C-F stretch), and 1610–1620 cm⁻¹ (C=N imidazole ring) confirm functional groups .
- HRMS : A molecular ion peak at m/z 283.01 (C₁₀H₁₀BrFN₂⁺) validates the molecular formula .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets such as EGFR?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level . Target the ATP-binding pocket of EGFR (PDB ID: 1M17). Analyze binding affinity (ΔG ≤ −8.0 kcal/mol) and key interactions: halogen bonds between Br/F and Lys721 or hydrophobic contacts with the isopropyl group and Leu694 . Validate with MM-GBSA free energy calculations .
Q. What strategies are recommended for resolving contradictions in cytotoxicity data between in vitro assays and in silico ADMET predictions for halogenated benzimidazoles?
- Methodological Answer :
- In vitro : Perform MTT assays on cancer cell lines (e.g., A549, MCF-7) with IC₅₀ values < 20 µM .
- In silico : Use SwissADME or ADMETLab to predict hepatotoxicity and CYP450 inhibition. If discrepancies arise (e.g., high predicted toxicity but low experimental IC₅₀), check assay conditions (e.g., serum protein binding, metabolic stability) .
- Validation : Cross-validate with 3D spheroid models or zebrafish assays to bridge in vitro-in silico gaps .
Q. How does the introduction of bromo and fluoro substituents at positions 6 and 4 affect the electronic properties and binding affinity of 1-isopropyl-1H-benzo[d]imidazole derivatives?
- Methodological Answer :
- Electronic Effects : Bromo (σₚ = +0.26) and fluoro (σₚ = +0.06) substituents increase electron-withdrawing character, enhancing π-π stacking with aromatic residues (e.g., Phe723 in EGFR) .
- Steric Effects : The isopropyl group at position 1 introduces steric bulk, reducing rotational freedom and stabilizing hydrophobic interactions .
- Binding Affinity : DFT calculations (B3LYP/6-311+G**) show a 15% increase in dipole moment compared to non-halogenated analogs, improving solubility and target engagement .
Properties
IUPAC Name |
6-bromo-4-fluoro-1-propan-2-ylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-10-8(12)3-7(11)4-9(10)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHITUCZVESSIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.